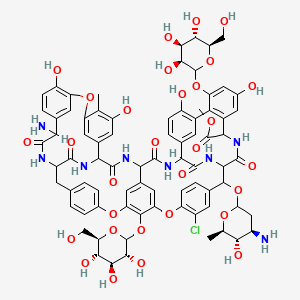
3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-(4-aminophenyl)-3-morpholone involves hydrogenation reduction and reactions with tert-butyloxycarbonyl chloride and chloracetyl chloride . Another method involves the one-pot synthesis of urea derivatives from 4-(4-aminophenyl)-3-morpholinone via in situ generated isocyanate through a continuous-flow system .Aplicaciones Científicas De Investigación
Pharmacokinetic Characterization
Ketodoxapram has been used in pharmacokinetic studies. For instance, an ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was developed for the simultaneous measurement of doxapram and its active metabolite 2-ketodoxapram . This assay was successfully applied to the creation of pharmacokinetic data for doxapram, possibly improving the safety of its usage .
Atrial Fibrillation Treatment
Ketodoxapram has been introduced as a possible new option for atrial fibrillation (AF) treatment in a porcine animal model . AF is an arrhythmia associated with an increased stroke risk and mortality rate .
Protein Binding Studies
The protein binding of doxapram and 2-ketodoxapram has been studied. Protein binding was 95.5 ± 0.9% for doxapram and 98.4 ± 0.3% for 2-ketodoxapram .
Brain-to-Plasma Ratio Studies
The brain-to-plasma ratio of doxapram and 2-ketodoxapram has been investigated. The brain-to-plasma ratio was 0.58 ± 0.24 for doxapram and 0.12 ± 0.02 for 2-ketodoxapram .
Antiarrhythmic Potential Comparison
The antiarrhythmic potential of doxapram and its metabolite ketodoxapram has been compared . Ketodoxapram with its longer t1/2, reduced crossing of the BBB and higher Cmax points towards a possible superiority in the treatment of AF compared to doxapram .
Animal Model Studies
Ketodoxapram has been used in animal model studies. For instance, three German Landrace pigs were treated with intravenous doxapram (1 mg/kg) to better understand its pharmacokinetics .
Propiedades
IUPAC Name |
4-[2-[(3R)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCHHQQQMSDZLP-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinone, 4-(2-((3R)-1-ethyl-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl)- | |
CAS RN |
1415394-63-6 | |
| Record name | AHR-5955, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AHR-5955, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQK98P3YRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical half-life of doxapram in humans?
A1: Following intravenous administration in healthy volunteers, the mean half-life of doxapram ranged from 2.4 to 4.1 hours, with an average of 3.4 hours during the 4-12 hour period post-administration. [] This indicates that it takes approximately 3-4 hours for the concentration of doxapram in the bloodstream to decrease by half.
Q2: How is doxapram metabolized in the human body?
A2: Doxapram undergoes extensive metabolism in the body. Less than 5% of an intravenous dose is excreted unchanged in urine within 24 hours. [] While the exact metabolic pathways are not fully elucidated in the provided research, one significant metabolite, AHR 5955, has been identified in plasma at levels comparable to doxapram itself and exhibits a similar half-life. [] Further research is needed to fully characterize the metabolic fate of doxapram.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester](/img/structure/B605163.png)

![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)





![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)



